(R)-5-bromo-2-(5-bromoindolin-2-yl)phenol
Overview
Description
®-5-bromo-2-(5-bromoindolin-2-yl)phenol is an organic compound that features a brominated indole structure fused to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-bromo-2-(5-bromoindolin-2-yl)phenol typically involves multi-step organic reactions. One common method starts with the bromination of indole to form 5-bromoindole. This intermediate is then subjected to further bromination to yield 5,5-dibromoindole. The final step involves coupling this intermediate with a phenol derivative under specific conditions, such as the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of ®-5-bromo-2-(5-bromoindolin-2-yl)phenol may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-5-bromo-2-(5-bromoindolin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the brominated groups to hydrogen, yielding de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated indole-phenol compounds.
Substitution: Various substituted indole-phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-5-bromo-2-(5-bromoindolin-2-yl)phenol is used as a building block for synthesizing more complex molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated indoles on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways involving indole derivatives.
Medicine
In medicinal chemistry, ®-5-bromo-2-(5-bromoindolin-2-yl)phenol is explored for its potential therapeutic properties. Brominated indoles have shown promise in anticancer and antimicrobial research, and this compound could be a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties imparted by the brominated indole structure.
Mechanism of Action
The mechanism of action of ®-5-bromo-2-(5-bromoindolin-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The indole moiety can interact with aromatic residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler brominated indole without the phenol group.
2-(5-bromoindolin-2-yl)phenol: Similar structure but without the additional bromine atom.
5,5-dibromoindole: Lacks the phenol group but has two bromine atoms on the indole ring.
Uniqueness
®-5-bromo-2-(5-bromoindolin-2-yl)phenol is unique due to its dual bromination and the presence of both indole and phenol groups
Properties
IUPAC Name |
5-bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO/c15-9-2-4-12-8(5-9)6-13(17-12)11-3-1-10(16)7-14(11)18/h1-5,7,13,17-18H,6H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUDUQLMNBTXFJ-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Br)C3=C(C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=C1C=C(C=C2)Br)C3=C(C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200677 | |
Record name | 5-Bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1585969-17-0 | |
Record name | 5-Bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1585969-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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